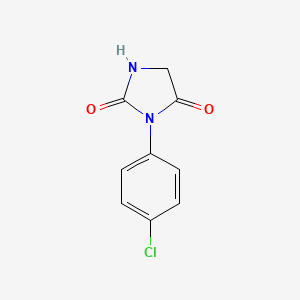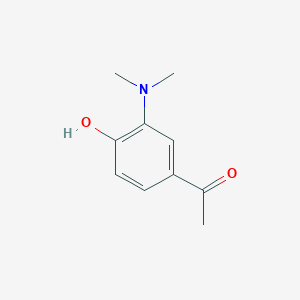
Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate
Overview
Description
Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been extensively studied due to its potential therapeutic applications in various medical conditions.
Mechanism of Action
Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate is a selective antagonist of the adenosine A1 receptor. It binds to the receptor and prevents adenosine from binding, which inhibits the downstream signaling pathways. The adenosine A1 receptor is involved in the inhibition of neurotransmitter release, and the blockade of this receptor by this compound results in increased neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the brain, which may be responsible for its potential therapeutic effects. This compound has also been shown to have cardioprotective effects by reducing the size of myocardial infarction and improving cardiac function.
Advantages and Limitations for Lab Experiments
Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate has several advantages for lab experiments. It is a selective antagonist of the adenosine A1 receptor, which allows for the specific study of this receptor. This compound is also relatively stable and can be stored for extended periods. However, the main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
For the study of Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate include the development of more potent and selective antagonists, investigation of potential therapeutic applications, and further study of the role of the adenosine A1 receptor in physiological processes.
Scientific Research Applications
Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate has been used extensively in scientific research to study the adenosine A1 receptor. This receptor is involved in various physiological processes, including sleep regulation, cardiovascular function, and neurotransmission. This compound has been used to study the role of the adenosine A1 receptor in these processes and to identify potential therapeutic targets.
properties
IUPAC Name |
propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O4/c1-17(2)31-27(29)23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)28(30)32-18(3)4/h5-18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCLGTFSEDICQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144719.png)
![1-Acetyl-3,3-dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144722.png)
![Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3144743.png)










